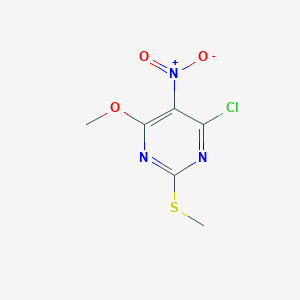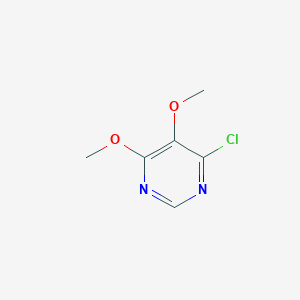
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine
概要
説明
4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a chemical compound with the molecular formula C6H7ClN2OS and a molecular weight of 190.65 . It is a versatile scaffold that can undergo various chemical reactions .
Synthesis Analysis
The synthesis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine involves the conversion of 4,6-Dichloro-2-(methylthio)pyrimidine . It can also undergo Suzuki-Miyaura coupling to afford 4-aryl-6-methoxy-2-(methylthio)pyrimidines .Molecular Structure Analysis
The InChI code for 4-Chloro-6-methoxy-2-(methylthio)pyrimidine is 1S/C6H7ClN2OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 . The SMILES representation is C1(SC)=NC(OC)=CC(Cl)=N1 .Chemical Reactions Analysis
4-Chloro-6-methoxy-2-(methylthio)pyrimidine can undergo various chemical reactions. It can undergo Suzuki-Miyaura coupling to afford 4-aryl-6-methoxy-2-(methylthio)pyrimidines. It can also undergo amine or alcohol displacement of the chloride, oxidation to sulfone, and condensation reactions to give polycyclic systems .Physical And Chemical Properties Analysis
4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a white solid . It has a melting point of 38-39℃, a boiling point of 288℃, and a density of 1.36 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Synthesis of Purines
Research by Brown et al. (1972) explored the synthesis of purines using 4-chloro-2,6-dimethyl-5-nitropyrimidine, leading to the creation of various purine compounds. These compounds were tested as amplifiers of phleomycin against E. coli, demonstrating potential applications in biochemical research (Brown, Jones, Angyal, & Grigg, 1972).
Aza-Analogues of Pteridine
In the study of aza-analogues of pteridine, Brown and Sugimoto (1971) utilized 4-hydrazino-2-methoxy-6-methyl-5-nitropyrimidine to produce various pentaazanaphthalenes. This research contributes to the understanding of heterocyclic compounds in chemistry (Brown & Sugimoto, 1971).
Synthesis of Pyrrolo[3,2-d]pyrimidin-7-one Oxides
Čikotienė et al. (2008) reported the use of 4,6-dichloro-2-methylthio-5-nitropyrimidine in synthesizing poly-substituted pyrrolo[3,2-d]pyrimidin-7-one oxides. This synthesis method has implications in the development of new heterocyclic compounds (Čikotienė, Pudziuvelyte, & Brukštus, 2008).
Solid-Phase Synthesis of Olomoucine
Hammarström et al. (2002) utilized 4,6-dichloro-2-(methylthio)-5-nitropyrimidine for the efficient synthesis of olomoucine. This methodology is applicable in the synthesis of highly substituted purines and related scaffolds, highlighting its utility in medicinal chemistry (Hammarström, Smith, Talamas, Labadie, & Krauss, 2002).
Synthesis of Antitumor Agents
Thompson et al. (1997) prepared a series of 2,4,6-trisubstituted-5-nitropyrimidines, including compounds derived from 6-(dibromomethyl)-5-nitropyrimidines, to evaluate their potential as antitumor agents. This indicates the role of nitropyrimidines in the development of cancer treatments (Thompson, Cupps, Wise, Wotring, & Townsend, 1997).
Safety and Hazards
特性
IUPAC Name |
4-chloro-6-methoxy-2-methylsulfanyl-5-nitropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3S/c1-13-5-3(10(11)12)4(7)8-6(9-5)14-2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFPJGXWWXFDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)SC)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3037649.png)



![2-[1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B3037654.png)
![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B3037656.png)


